4-Alkoxy Steric Bulk Drives Divergent Anti-Target Potency: 4-Isopropoxy vs. 4-Methoxy in Quinazoline Analogues
In a focused SAR panel of 4-substituted quinazoline analogues evaluated for target (SK-exp) and anti-target (viability) potency, the 4-isopropoxy derivative (CID 46925825) displayed an anti-target IC₅₀ of 15 µM, whereas the 4-methoxy analogue (CID 1612038) showed an anti-target IC₅₀ of 4.2 µM, representing a 3.6-fold selectivity window favoring the bulkier isopropoxy substituent [1]. Although the target potency for the 4-isopropoxy compound was reported as inactive in this specific assay, the differential anti-target activity illustrates how the 4-isopropoxy group can be leveraged to dial out off-target effects while optimizing a different quinazoline chemotype concurrently for target engagement [1].
| Evidence Dimension | Anti-target (cell viability) IC₅₀ |
|---|---|
| Target Compound Data | 15 µM (CID 46925825, 4-OiPr) |
| Comparator Or Baseline | 4.2 µM (CID 1612038, 4-OMe) |
| Quantified Difference | 3.6-fold higher IC₅₀ (reduced anti-target liability) |
| Conditions | NIH Molecular Libraries Program probe screen; viability assay in cell-based format; PBS solubility <1 µM for both compounds. |
Why This Matters
Procurement of the 4-isopropoxy building block provides a starting point with a demonstrated 3.6-fold reduction in anti-target cytotoxicity compared to the 4-methoxy congener, informing scaffold selection when minimizing off-target cell activity is a project goal.
- [1] NCBI Bookshelf. Probe Reports from the NIH Molecular Libraries Program. Table 1: SAR Analysis and Properties of 4-substituted Quinazoline Analogues. Entry 4 (CID 46925825, -OiPr) vs. Entry 1 (CID 1612038, -OMe). View Source
